3-(aminomethyl)pyridin-4-ol

Catalog No.
S6515512
CAS No.
1243458-09-4
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(aminomethyl)pyridin-4-ol

CAS Number

1243458-09-4

Product Name

3-(aminomethyl)pyridin-4-ol

IUPAC Name

3-(aminomethyl)-1H-pyridin-4-one

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,3,7H2,(H,8,9)

InChI Key

KISFAWJWOPEDMS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=O)CN

3-(Aminomethyl)pyridin-4-ol is a heterocyclic organic compound characterized by a pyridine ring substituted with an amino group and a hydroxymethyl group at the 3 and 4 positions, respectively. Its molecular formula is C7H10N2OC_7H_10N_2O, and it has a molar mass of approximately 138.17 g/mol. The compound exhibits both basic and acidic properties due to the presence of the amino and hydroxyl groups, making it versatile in various

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydroxyl Group Reactions: The hydroxyl group can undergo esterification or oxidation reactions.
  • Mannich Reaction: This compound can serve as a precursor in Mannich-type reactions, forming new carbon-carbon bonds through C–H activation processes .

Research indicates that 3-(Aminomethyl)pyridin-4-ol exhibits various biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.
  • Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, possibly beneficial in treating neurodegenerative diseases.
  • Pharmacological Potential: Its structural features allow for interactions with biological targets, making it a candidate for drug development in various therapeutic areas

    Several synthesis methods have been developed for 3-(Aminomethyl)pyridin-4-ol:

    • One-Pot Reactions: A notable method involves the one-pot reaction of 1-amidopyridin-1-ium salts with aminals, followed by reductive cleavage of the N–N bond. This approach allows for rapid access to the compound with minimal steps .
    • Three-Component Reactions: Another method utilizes lithiated alkoxyallenes in combination with nitriles and carboxylic acids, yielding highly substituted pyridin-4-ol derivatives .
    • Reductive Amination: This method involves the reaction of pyridine derivatives with formaldehyde and ammonia or amines under reductive conditions, facilitating the introduction of the aminomethyl group.

3-(Aminomethyl)pyridin-4-ol has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.
  • Agricultural Chemicals: Its antimicrobial properties make it useful in developing agrochemicals.
  • Chemical Research: It is employed in synthetic organic chemistry for creating more complex molecules through various transformations.

Interaction studies highlight the compound's potential in medicinal chemistry:

  • Enzyme Inhibition: Investigations have shown that 3-(Aminomethyl)pyridin-4-ol can inhibit specific enzymes, which may lead to therapeutic applications.
  • Receptor Binding: Studies suggest that this compound may bind effectively to certain receptors, influencing physiological responses and paving the way for new drug designs .

Several compounds share structural similarities with 3-(Aminomethyl)pyridin-4-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
2-AminomethylpyridinePyridine with amino at C2Exhibits different biological activity profiles.
4-AminomethylpyridinePyridine with amino at C4Similar reactivity but varies in biological efficacy.
3-HydroxymethylpyridineHydroxymethyl at C3Lacks amino functionality; different reactivity.
5-AminomethylpyridineAmino at C5Potentially different pharmacological profiles.

Uniqueness of 3-(Aminomethyl)pyridin-4-ol

The unique combination of an amino group at position 3 and a hydroxymethyl group at position 4 distinguishes 3-(Aminomethyl)pyridin-4-ol from its analogs. This specific arrangement enhances its biological activity and versatility in

Purity

91 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

124.063662883 g/mol

Monoisotopic Mass

124.063662883 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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